molecular formula C6H14N4O2.C5H9NO4<br>C11H23N5O6 B10783087 Arginine glutamate CAS No. 4795-57-7

Arginine glutamate

Cat. No.: B10783087
CAS No.: 4795-57-7
M. Wt: 321.33 g/mol
InChI Key: RVEWUBJVAHOGKA-WOYAITHZSA-N
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Description

Arginine glutamate is a compound formed by the combination of two amino acids: arginine and glutamate. Arginine is a basic amino acid, while glutamate is an acidic amino acid. This compound is known for its role in various metabolic pathways and its potential therapeutic applications. It is often used in medical and nutritional contexts due to its beneficial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arginine glutamate can be synthesized through the reaction of arginine and glutamic acid under controlled conditions. The reaction typically involves the formation of a peptide bond between the amino group of arginine and the carboxyl group of glutamic acid. This process can be facilitated by using coupling agents such as carbodiimides.

Industrial Production Methods: In industrial settings, this compound is produced through fermentation processes. Microorganisms such as Corynebacterium glutamicum are used to produce glutamic acid, which is then combined with arginine to form this compound. This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Arginine glutamate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form nitric oxide and other reactive nitrogen species.

    Reduction: The compound can be reduced to form simpler amino acids.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Nitric oxide and other nitrogenous compounds.

    Reduction: Simpler amino acids such as ornithine and proline.

    Substitution: Modified amino acids with different functional groups.

Scientific Research Applications

Arginine glutamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

    Biology: Plays a crucial role in metabolic pathways and is used in studies related to amino acid metabolism.

    Medicine: Used in the treatment of hyperammonemia and as a component of total parenteral nutrition. It also has potential therapeutic applications in cardiovascular and immune system health.

    Industry: Used in the production of protein formulations and as an additive in food and dietary supplements.

Mechanism of Action

Arginine glutamate exerts its effects through several mechanisms:

    Nitric Oxide Production: Arginine is a precursor for nitric oxide synthesis, which plays a vital role in vasodilation and immune response.

    Protein Synthesis: Glutamate is involved in protein synthesis and serves as a neurotransmitter in the central nervous system.

    Metabolic Pathways: Both arginine and glutamate are involved in various metabolic pathways, including the urea cycle and the synthesis of polyamines and proline.

Comparison with Similar Compounds

    Glutamine: Another amino acid involved in protein synthesis and immune function.

    Ornithine: A product of arginine metabolism and a precursor for polyamine synthesis.

    Proline: An amino acid derived from glutamate and involved in protein synthesis.

Uniqueness: Arginine glutamate is unique due to its dual role in both nitric oxide production and protein synthesis. This dual functionality makes it particularly valuable in medical and nutritional applications, where it can provide multiple benefits simultaneously.

Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-aminopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.C5H9NO4/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)/t4-;3-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEWUBJVAHOGKA-WOYAITHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3030002
Record name L-Arginine glutamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4320-30-3, 4795-57-7
Record name Arginine glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4320-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginine glutamate [USAN:INN:BAN:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, compd. with L-arginine
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Record name Arginine glutamate
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Record name L-Glutamic acid, compd. with L-arginine (1:1)
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Record name L-Arginine glutamate
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Record name L-arginine L-glutamate
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Record name ARGININE GLUTAMATE
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